Dansyl fluoride

Beschreibung

The exact mass of the compound Dansyl fluoride is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Naphthalenes - Dansyl Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Dansyl fluoride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dansyl fluoride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

5-(dimethylamino)naphthalene-1-sulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FNO2S/c1-14(2)11-7-3-6-10-9(11)5-4-8-12(10)17(13,15)16/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMHHECQPPFEVMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9067853 | |

| Record name | 1-Naphthalenesulfonyl fluoride, 5-(dimethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9067853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34523-28-9 | |

| Record name | 5-(Dimethylamino)-1-naphthalenesulfonyl fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34523-28-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dansyl fluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034523289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthalenesulfonyl fluoride, 5-(dimethylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Naphthalenesulfonyl fluoride, 5-(dimethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9067853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(dimethylamino)naphthalene-1-sulphonyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.323 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Fluorescence Mechanism of Dansyl Fluoride

Introduction

The 5-(Dimethylamino)naphthalene-1-sulfonyl (dansyl) group is a cornerstone fluorophore in the life sciences, prized for its compact size and profound sensitivity to the local molecular environment[1][2]. While dansyl chloride has been a workhorse for decades in protein and amino acid analysis, its more reactive counterpart, Dansyl fluoride, offers distinct advantages, particularly in the targeted labeling of specific enzyme classes like serine proteinases[3][4]. This guide provides an in-depth exploration of the photophysical and chemical mechanisms that underpin the utility of Dansyl fluoride as a fluorescent probe, with a focus on its application in biological research.

Part 1: The Photophysical Core: Intramolecular Charge Transfer (ICT) and Solvatochromism

The fluorescence of the dansyl group is not an intrinsic property of a rigid electronic system but rather a dynamic process governed by the interplay of its constituent chemical moieties upon photoexcitation. The core mechanism is a phenomenon known as Intramolecular Charge Transfer (ICT).

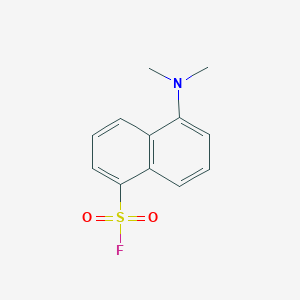

The dansyl structure consists of a naphthalene ring system substituted with a dimethylamino group (-N(CH₃)₂) and a sulfonyl group (-SO₂F)[2]. The dimethylamino group acts as a potent electron donor, while the sulfonyl group is a strong electron acceptor[2]. Upon absorption of a photon (typically in the 340-350 nm range), the molecule transitions from its ground state (S₀) to an excited state (S₁). This excited state is characterized by a significant redistribution of electron density, with a net movement of charge from the dimethylamino donor to the sulfonyl acceptor across the naphthalene bridge[5][6][7]. This charge-separated excited state is referred to as the ICT state.

Recent studies suggest that the dansyl group emits from a Planar Intramolecular Charge-Transfer (PICT) excited state, as opposed to a Twisted Intramolecular Charge-Transfer (TICT) state[8][9]. This is significant because it implies that large-scale twisting of the dimethylamino group is not required for fluorescence, contributing to the probe's utility in sterically constrained environments[8][9].

Caption: The fundamental mechanism of Dansyl fluorescence, driven by photoexcitation to a Planar Intramolecular Charge Transfer (PICT) state.

The Defining Feature: Solvatochromism

A direct consequence of the ICT mechanism is the dansyl group's pronounced solvatochromism—its emission properties are exquisitely sensitive to the polarity of the surrounding solvent or microenvironment[1][10].

-

In Nonpolar (Hydrophobic) Environments: The charge-separated ICT state is relatively high in energy. The energy gap between the excited state and the ground state is large, resulting in higher-energy, blue-shifted fluorescence emission and typically a high quantum yield (i.e., it is brightly fluorescent).

-

In Polar (Hydrophilic) Environments: Polar solvent molecules (like water) can arrange themselves around the excited-state dipole, stabilizing it and lowering its energy. This stabilization reduces the energy gap back to the ground state, causing a significant red-shift in the fluorescence emission (from blue-green to orange) and often a decrease in the fluorescence quantum yield[11].

This property is the foundation of its use as a reporter probe. When a dansyl-labeled protein folds, or when a dansylated ligand binds to a hydrophobic pocket, the probe moves from a polar aqueous environment to a nonpolar protein interior. This change is readily detected as a dramatic increase in fluorescence intensity and a blue shift in the emission maximum[1][12].

| Solvent | Dielectric Constant (ε) | Emission Max (λem) | Appearance |

| Cyclohexane | 2.0 | ~470 nm | Blue |

| Dioxane | 2.2 | ~485 nm | Blue-Green |

| Acetonitrile | 37.5 | ~520 nm | Green |

| Water | 80.1 | ~580 nm | Yellow-Orange |

Caption: Representative solvatochromic shift of a dansyl conjugate in solvents of varying polarity, demonstrating the significant red-shift with increasing polarity.

Part 2: The Covalent Reaction Mechanism

Dansyl fluoride is a sulfonyl fluoride, a class of reagents known for reacting with nucleophiles. Its primary utility comes from its ability to form stable, covalent sulfonamide bonds with primary and secondary amines, such as the N-terminal alpha-amino group of a polypeptide and the epsilon-amino group of lysine residues[4][13]. It can also react with other nucleophilic residues like serine, tyrosine, and histidine, with a particularly high specificity for the active site serine of serine proteinases[3].

The reaction proceeds via a nucleophilic substitution mechanism. The unprotonated amine, acting as a nucleophile, attacks the electron-deficient sulfur atom of the sulfonyl fluoride. This leads to the displacement of the fluoride ion and the formation of a highly stable sulfonamide linkage[14].

This reaction is highly dependent on pH. Alkaline conditions (typically pH 9-10) are required to ensure that the target amino groups are deprotonated and thus sufficiently nucleophilic to attack the sulfonyl fluoride[15][16]. However, at excessively high pH, the competing hydrolysis of Dansyl fluoride to the non-reactive dansyl sulfonic acid also accelerates[16].

Caption: Covalent labeling mechanism of Dansyl fluoride with a primary amine via nucleophilic substitution.

Part 3: Experimental Protocol: Protein Labeling

This protocol provides a validated, self-contained workflow for the fluorescent labeling of a target protein with Dansyl fluoride. The key to a trustworthy protocol is understanding the causality behind each step.

Workflow Overview

Caption: Standard experimental workflow for labeling a protein with Dansyl fluoride.

Step-by-Step Methodology

-

Protein and Buffer Preparation:

-

Action: Prepare the protein of interest at a concentration of 1-5 mg/mL. The protein must be in an amine-free buffer, such as 100 mM sodium bicarbonate or sodium carbonate, adjusted to pH 9.5[15][17].

-

Causality: Standard buffers like Tris contain primary amines and will compete with the protein for reaction with the Dansyl fluoride, drastically reducing labeling efficiency. The alkaline pH of 9.5 is a critical compromise: it deprotonates lysine ε-amino groups (pKa ~10.5) to make them nucleophilic, without excessively promoting the hydrolysis of the Dansyl fluoride reagent[16].

-

-

Reagent Preparation:

-

Action: Prepare a 10-50 mM stock solution of Dansyl fluoride in anhydrous acetonitrile or acetone. This solution should be prepared fresh.

-

Causality: Dansyl fluoride is susceptible to hydrolysis in aqueous solutions. Using a dry, aprotic organic solvent minimizes its degradation prior to addition to the reaction mixture[18].

-

-

Labeling Reaction:

-

Action: While vortexing the protein solution gently, add the Dansyl fluoride stock solution to achieve a final 10 to 50-fold molar excess of the dye over the protein. Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

Causality: A molar excess ensures the reaction proceeds to a reasonable degree of completion[17]. The reaction is performed in the dark because the dansyl group is a fluorophore and is susceptible to photobleaching.

-

-

Quenching the Reaction:

-

Action: To stop the reaction, add a small amount of a concentrated primary amine solution (e.g., make the solution 100 mM with Tris or hydroxylamine).

-

Causality: The quenching agent is a high concentration of a simple amine that rapidly consumes any remaining unreacted Dansyl fluoride, preventing further modification of the protein.

-

-

Purification:

-

Action: Separate the labeled protein from unreacted Dansyl fluoride and the quenching agent using size-exclusion chromatography (SEC) or extensive dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).

-

Causality: This is a critical step. Free, unreacted dye in the solution is highly fluorescent and will interfere with any subsequent spectroscopic analysis of the labeled protein. SEC is effective because it separates molecules based on size, allowing the large labeled protein to elute separately from the small dye molecules.

-

-

Analysis and Characterization:

-

Action: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for protein) and ~340 nm (for the dansyl group). Confirm fluorescence by measuring the emission spectrum (excitation at ~340 nm).

-

Causality: Spectroscopic analysis validates the success of the labeling procedure. The DOL calculation provides a quantitative measure of how many dye molecules are attached per protein molecule, which is essential for the interpretation of fluorescence data and for ensuring consistency between experiments.

-

Conclusion

The fluorescence of Dansyl fluoride is a powerful analytical tool rooted in the principles of intramolecular charge transfer. Its sensitivity to the local environment (solvatochromism) allows it to report on subtle changes in protein conformation, ligand binding, and membrane association. The robust and well-characterized covalent reaction mechanism with nucleophiles, particularly amines and specific serine residues, enables the targeted and stable modification of biomolecules. By understanding the causality behind both the photophysics and the reaction chemistry, researchers can effectively harness Dansyl fluoride as a versatile probe to illuminate complex biological systems.

References

- Macromolecules. Fluorescence probes for evaluating chain solvation in network polymers. An analysis of the solvatochromic shift of the dansyl probe in macroporous styrene-divinylbenzene and styrene-diisopropenylbenzene copolymers.

- MDPI. Synthesis and Characterization of a Dansyl-Based Fluorescent Probe for Analytical Purposes.

- Wikipedia. Dansyl chloride.

- PubMed.

- ACS Publications.

- ChemicalBook.

- ResearchGate. Solvatochromic characteristics of dansyl molecular probes bearing alkyl diamine chains | Request PDF.

- RSC Publishing. Hybrid dansyl-triazine based mono and bidentate ligands for the selective sensing of fluoride anion through fluorescence enhancement.

- Dansyl fluoride, a fluorescent inhibitor for the loc

- ResearchGate. Hybrid dansyl-triazine based mono and bidentate ligands for the selective sensing of fluoride anion through fluorescence enhancement.

- Wikipedia. Dansyl amide.

- PubMed. Fluorescence analysis of sulfonamide binding to carbonic anhydrase.

- PubMed. Protein assisted fluorescence enhancement of a dansyl containing fluorescent reagent: detection of Hg+ ion in aqueous medium.

- Benchchem. An In-depth Technical Guide to the Reactivity of Dansyl Chloride with Primary and Secondary Amines.

- The Journal of Physical Chemistry A.

- PubMed. Specific fluorescent derivatives of macromolecules. Reaction of dansyl fluoride with serine proteinases.

- Benchchem. Application Note and Protocol: Preparation of Protein Samples for Labeling with Dansyl Chloride.

- Smolecule. Buy Dansyl fluoride | 34523-28-9.

- PMC - NIH.

- Mechanism of reaction of dansyl chloride with carboxylic acid functional group..

- UCLA-DOE Institute. Dansyl Chloride (Howard Chang).

- Accounts of Chemical Research - ACS Publications.

- Benchchem.

- ResearchGate. Molecular structure of dansyl fluorophore: R = Cl (dansyl chloride) or R = NHCH 2 COOH (dansylglycine)..

- MDPI. The Use of Dansyl Chloride to Probe Protein Structure and Dynamics.

Sources

- 1. Monitoring protein interactions and dynamics with solvatochromic fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Specific fluorescent derivatives of macromolecules. Reaction of dansyl fluoride with serine proteinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Buy Dansyl fluoride | 34523-28-9 [smolecule.com]

- 5. mdpi.com [mdpi.com]

- 6. Hybrid dansyl-triazine based mono and bidentate ligands for the selective sensing of fluoride anion through fluorescence enhancement - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01092F [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Color-changing fluorescent DNA probe containing solvatochromic Dansyl-nucleoside surrogate for sensing local variation of DNA duplex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Application of dansyl chloride_Chemicalbook [chemicalbook.com]

- 13. Dansyl chloride - Wikipedia [en.wikipedia.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. mdpi.com [mdpi.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. doe-mbi.ucla.edu [doe-mbi.ucla.edu]

A Comprehensive Technical Guide to Dansyl Fluoride: Properties, Synthesis, and Applications

Introduction: The Enduring Utility of a Classic Fluorophore

Dansyl fluoride, chemically known as 5-(dimethylamino)naphthalene-1-sulfonyl fluoride, is a pivotal reagent in the fields of biochemistry and molecular biology.[1] For decades, its unique fluorescent properties and specific reactivity have made it an invaluable tool for researchers seeking to elucidate the structure, function, and dynamics of biomolecules.[1][2] This guide provides an in-depth exploration of the chemical properties, synthesis, and key applications of dansyl fluoride, offering both foundational knowledge and practical insights for researchers, scientists, and drug development professionals.

At its core, the utility of dansyl fluoride stems from its ability to react with primary and secondary amino groups, such as those found in amino acids and proteins, to form stable, highly fluorescent sulfonamide adducts.[1][3][4] This covalent labeling introduces a sensitive fluorescent probe into the target molecule, enabling a wide array of analytical techniques, from protein sequencing to fluorescence microscopy.[1] Furthermore, its role as a specific inhibitor of serine proteases has carved out a niche for its use in enzymology and cancer research.[5][6] This document will delve into the nuances of its reactivity, provide detailed protocols for its synthesis and application, and offer a framework for its effective use in the modern laboratory.

Part 1: Core Chemical and Physical Properties

A thorough understanding of the fundamental properties of dansyl fluoride is critical for its successful application. These characteristics dictate its behavior in solution, its reactivity, and its spectroscopic performance.

Structural and Physical Characteristics

Dansyl fluoride is a derivative of naphthalene, featuring a dimethylamino group at the 5-position and a sulfonyl fluoride group at the 1-position.[7] The dimethylamino group acts as an electron-donating group, which is crucial for the molecule's fluorescent properties. The sulfonyl fluoride is the reactive center, readily undergoing nucleophilic attack by primary and secondary amines.[1]

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₂FNO₂S | [1][7] |

| Molecular Weight | 253.29 g/mol | [1][7][8] |

| Appearance | Yellow crystalline powder | [5][9] |

| Melting Point | 52 °C | [8] |

| Boiling Point | 352.8°C at 760 mmHg | [8] |

| Solubility | Soluble in chloroform, methanol, DMSO, DMF, and acetone.[5][9] Sparingly soluble in water.[10] | |

| Purity | Typically >98% (HPLC) | [5][9] |

Spectroscopic Properties

The dansyl group is renowned for its environmental sensitivity; the emission wavelength and quantum yield of its fluorescent adducts can shift based on the polarity of the local environment.[1][11] This solvatochromism is a powerful feature for studying conformational changes in proteins.[1]

| Spectroscopic Parameter | Wavelength | Notes | Source(s) |

| Excitation Maximum (λex) | ~335-360 nm | The excitation maximum can vary slightly depending on the solvent and the nature of the conjugate. | [5][12] |

| Emission Maximum (λem) | ~518-580 nm | The emission maximum is highly dependent on the solvent environment. In methanol, it is reported to be around 580 nm. | [5][12] |

Part 2: Synthesis of Dansyl Fluoride

While dansyl fluoride is commercially available, an understanding of its synthesis is valuable for specialized applications or for ensuring the purity of the reagent. The primary routes of synthesis involve the conversion of either dansyl chloride or 5-(dimethylamino)naphthalene-1-sulfonic acid.

Causality in Synthetic Route Selection

The choice of synthetic starting material often depends on commercial availability and the desired scale of the reaction. The conversion from dansyl chloride is a direct fluorination step, while the synthesis from the sulfonic acid is a two-step process. The latter can be advantageous if one is starting from a more fundamental precursor.

Detailed Synthesis Protocol from Dansyl Chloride

This protocol describes a common method for the synthesis of dansyl fluoride via direct fluorination of dansyl chloride.

Materials:

-

Dansyl chloride

-

Potassium fluoride (anhydrous)

-

Acetonitrile (anhydrous)

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask, dissolve dansyl chloride in anhydrous acetonitrile.

-

Addition of Fluorinating Agent: Add an excess of anhydrous potassium fluoride to the solution.

-

Reaction: Heat the mixture to reflux with vigorous stirring and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove excess potassium fluoride.

-

Extraction: Evaporate the acetonitrile under reduced pressure. Dissolve the residue in dichloromethane and wash with water in a separatory funnel.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator to yield crude dansyl fluoride.

-

Purification: The crude product can be further purified by recrystallization or column chromatography to obtain a pure yellow solid.

Part 3: Reactivity and Mechanism of Action

The utility of dansyl fluoride is intrinsically linked to its reactivity with nucleophiles, particularly primary and secondary amines. This reactivity is the foundation for its widespread use as a fluorescent labeling agent.

Reaction with Amines: A Nucleophilic Attack

The core reaction involves the nucleophilic attack of an unprotonated amine on the electrophilic sulfur atom of the sulfonyl fluoride group.[1] This results in the displacement of the fluoride ion and the formation of a stable sulfonamide bond.[1] The reaction is typically carried out under alkaline conditions (pH 9-11) to ensure that the amine is in its deprotonated, and therefore more nucleophilic, state.[4]

Caption: Mechanism of dansyl fluoride reaction with a primary amine.

Inhibition of Serine Proteases

Dansyl fluoride also acts as an irreversible inhibitor of serine proteases.[5] It specifically reacts with the active site serine residue, forming a stable sulfonyl-enzyme complex.[1] This property has been exploited to study enzyme kinetics and to identify and locate specific enzymes in tissues, such as in the detection of tumor cells.[1][6]

Part 4: Applications in Research and Development

The unique properties of dansyl fluoride have led to its application in a diverse range of scientific disciplines.

Fluorescent Labeling of Proteins and Peptides

One of the most common applications of dansyl fluoride is the fluorescent labeling of proteins and peptides. This allows for their visualization and quantification in various analytical techniques, including electrophoresis, chromatography, and microscopy.[1] The environmental sensitivity of the dansyl group also provides a means to study protein folding and conformational changes.[1]

Detailed Protocol for Protein Labeling

This protocol provides a general framework for the fluorescent labeling of a protein with dansyl fluoride. Optimization may be required for specific proteins.

Materials:

-

Purified protein solution in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 9.0)

-

Dansyl fluoride solution in a water-miscible organic solvent (e.g., acetone or DMSO)

-

Reaction tubes

-

Shaker or rotator

-

Dialysis tubing or size-exclusion chromatography column for purification

Procedure:

-

Protein Preparation: Prepare a solution of the protein to be labeled at a known concentration in the reaction buffer.

-

Reagent Preparation: Prepare a stock solution of dansyl fluoride in the organic solvent. The concentration should be determined based on the desired molar excess of the dye to the protein.

-

Labeling Reaction: Slowly add the dansyl fluoride solution to the protein solution while gently vortexing. The final concentration of the organic solvent should be kept low (typically <10%) to avoid protein denaturation.

-

Incubation: Incubate the reaction mixture at room temperature or 4°C for a specified period (e.g., 1-2 hours), protected from light.

-

Purification: Separate the labeled protein from the unreacted dansyl fluoride using dialysis against a suitable buffer or by size-exclusion chromatography.

-

Characterization: Determine the degree of labeling by measuring the absorbance of the protein and the dansyl group at their respective absorbance maxima.

Caption: Workflow for fluorescent labeling of proteins with dansyl fluoride.

Amino Acid Analysis

Dansyl fluoride is used for the N-terminal amino acid analysis of proteins and peptides. After labeling the N-terminal amino acid, the protein is hydrolyzed, and the fluorescently labeled amino acid is identified by chromatography.

Tumor Cell Detection

Research has demonstrated the potential of dansyl fluoride in cancer research. It can selectively bind to guanidinobenzoatase, an enzyme found on the surface of some tumor cells, leading to blue fluorescence that allows for the differentiation of tumor cells from normal tissue.[1][6]

Part 5: Safety and Handling

Dansyl fluoride is a hazardous substance and should be handled with appropriate safety precautions.

-

Hazards: Causes severe skin burns and eye damage.[7][8][13] May be corrosive to metals.[13][14]

-

Handling: Wear suitable protective clothing, gloves, and eye/face protection.[8] Use in a well-ventilated area.[15]

-

Storage: Store in a cool, dry, well-ventilated area, away from incompatible materials.[15] Keep containers securely sealed.[15]

Conclusion

Dansyl fluoride, despite being a long-established reagent, continues to be a powerful and versatile tool in the modern life sciences laboratory. Its robust reactivity, coupled with the sensitive fluorescent nature of its derivatives, ensures its continued relevance in protein chemistry, enzymology, and analytical biochemistry. A comprehensive understanding of its chemical properties, synthesis, and reaction mechanisms, as detailed in this guide, is paramount for its effective and safe utilization in scientific research.

References

-

Chemical-Suppliers. Dansyl fluoride | CAS 34523-28-9. [Link]

-

Anees, M., & Benbow, E. W. (1996). Dansyl fluoride, a fluorescent inhibitor for the location of tumour cells in human tissues. Journal of Enzyme Inhibition, 10(3), 195-201. [Link]

-

Tradeindia. Dansyl Fluoride - Cas No: 34523-28-9. [Link]

-

PubChem. 5-(Dimethylamino)-1-naphthalenesulfonyl fluoride. [Link]

-

Vaz, W. L., & Schoellmann, G. (1976). Specific fluorescent derivatives of macromolecules. Reaction of dansyl fluoride with serine proteinases. Biochimica et Biophysica Acta (BBA) - Enzymology, 439(1), 194-205. [Link]

-

Wikipedia. Dansyl chloride. [Link]

-

Bîcu, E., et al. (2020). Synthesis of Fluorescent Dansyl Derivatives of Methoxyamine and Diphenylhydrazine as Free Radical Precursors. Molecules, 25(10), 2383. [Link]

-

National Center for Biotechnology Information. (2025). Hybrid dansyl-triazine based mono and bidentate ligands for the selective sensing of fluoride anion through fluorescence enhancement. RSC Advances. [Link]

-

UCLA-DOE Institute. Dansyl Chloride (Howard Chang). [Link]

Sources

- 1. Buy Dansyl fluoride | 34523-28-9 [smolecule.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Dansyl chloride - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. adipogen.com [adipogen.com]

- 6. Dansyl fluoride, a fluorescent inhibitor for the location of tumour cells in human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 5-(Dimethylamino)-1-naphthalenesulfonyl fluoride | C12H12FNO2S | CID 93175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Dansyl fluoride | CAS 34523-28-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 9. Dansyl Fluoride - Cas No: 34523-28-9 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. Reagents for Analysis of Low Molecular Weight Amines—Section 1.8 | Thermo Fisher Scientific - HK [thermofisher.com]

- 12. Spectrum [Dansyl] | AAT Bioquest [aatbio.com]

- 13. Dansyl Fluoride, 1G | Labscoop [labscoop.com]

- 14. Dansyl Fluoride | 34523-28-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 15. datasheets.scbt.com [datasheets.scbt.com]

A Technical Guide to 5-(Dimethylamino)naphthalene-1-sulfonyl Fluoride (Dansyl Fluoride) for Advanced Research Applications

Introduction

5-(Dimethylamino)naphthalene-1-sulfonyl fluoride, commonly known in the scientific community as Dansyl fluoride (DNS-F), is a pivotal reagent in the study of proteins and amino acids. While its chloride analogue, Dansyl chloride, is more widely known for reacting with primary and secondary amines to form fluorescent sulfonamide adducts, Dansyl fluoride exhibits a more targeted reactivity, making it an invaluable tool for specific applications[1][2]. This guide provides an in-depth exploration of Dansyl fluoride's structure, mechanism, and application, with a focus on providing researchers, scientists, and drug development professionals with the technical insights required for its effective use. Dansyl fluoride serves as a specific fluorescent probe, particularly for serine proteases, and has been instrumental in locating tumor cells in human tissues[3][4]. Its utility stems from its ability to form stable, fluorescent conjugates, whose fluorescence is highly sensitive to the local environment, offering insights into protein conformation and dynamics[1][5].

Physicochemical and Spectroscopic Properties

The unique characteristics of Dansyl fluoride are rooted in its chemical structure, which consists of a naphthalene core functionalized with a dimethylamino group and a sulfonyl fluoride moiety. This structure imparts the molecule with its characteristic spectroscopic properties.

The molecular formula of Dansyl fluoride is C₁₂H₁₂FNO₂S, with a molecular weight of approximately 253.29 g/mol [6][7][8]. It typically appears as a yellow powder and is soluble in organic solvents like chloroform and methanol, but insoluble in water[4][9]. For experimental use, it is crucial to prepare fresh solutions, as the compound can be sensitive to moisture and light[4][9].

The fluorescence of dansyl derivatives is a key feature for their application. The dansyl group itself is responsible for the fluorescence, which is characterized by a charge-transfer band between the dimethylamino and sulfonyl groups. Upon conjugation to a protein or amino acid, the resulting sulfonamide adduct exhibits strong fluorescence. The excitation and emission wavelengths can vary depending on the solvent and the local environment of the probe. For instance, dansyl derivatives in methanol have shown excitation and emission maxima around 360 nm and 580 nm, respectively[4]. Other studies have reported excitation and emission wavelengths for dansyl-amino acid conjugates to be around 324 nm and 559 nm[10].

Table 1: Key Physicochemical and Spectroscopic Data for Dansyl Fluoride and its Derivatives

| Property | Value | Notes |

| Molecular Formula | C₁₂H₁₂FNO₂S | [6][8][11] |

| Molecular Weight | 253.29 g/mol | [6][8] |

| Appearance | Yellow powder | [4][12] |

| Solubility | Soluble in chloroform, methanol; Insoluble in water | [4][9] |

| Excitation Maximum (Dansyl-glycine) | ~324 nm | [10] |

| Emission Maximum (Dansyl-glycine) | ~559 nm | [10] |

| Excitation Maximum (in Methanol) | ~360 nm | [4] |

| Emission Maximum (in Methanol) | ~580 nm | [4] |

Mechanism of Action and Reaction Specificity

Dansyl fluoride functions as a highly specific labeling reagent, a property that distinguishes it from its more reactive counterpart, Dansyl chloride. The key to its utility lies in its targeted reaction with the active site of certain enzymes, particularly serine proteases[2].

The reaction mechanism involves the nucleophilic attack by the hydroxyl group of a serine residue in the active site of the protease on the sulfonyl fluoride group of Dansyl fluoride. This results in the formation of a stable, covalent sulfonyl-enzyme bond, with the concomitant loss of enzymatic activity[2]. This high degree of specificity for the active site serine, as opposed to the more promiscuous reactivity of Dansyl chloride with various amine groups, makes Dansyl fluoride an excellent tool for active site mapping and inhibitor studies[2].

The stability of the resulting dansyl-enzyme conjugate is noteworthy. It has been shown to be fairly stable between pH 3 and 9 at 25°C, which allows for a wide range of conditions for subsequent fluorescence investigations of the enzyme's active site[2].

Caption: Reaction of Dansyl Fluoride with an active site serine residue.

Applications in Research and Drug Development

The unique properties of Dansyl fluoride have led to its use in several key areas of biochemical and pharmaceutical research.

-

Enzyme Inhibition and Active Site Labeling: As an irreversible inhibitor, Dansyl fluoride is used to label the active sites of serine proteases like chymotrypsin, subtilisin, and trypsin[2][3]. This allows for the study of enzyme kinetics and the identification of active site residues.

-

Fluorescent Probing of Proteins: The sensitivity of the dansyl group's fluorescence to its immediate environment makes it a valuable probe for studying protein conformation and dynamics[1]. Changes in protein structure, for example during folding or ligand binding, can be monitored by observing changes in the fluorescence of the attached dansyl group.

-

Tumor Cell Location: Dansyl fluoride has been successfully employed as a fluorescent probe for the localization of tumor cells in human tissue sections[3]. This application is based on its ability to bind to guanidinobenzoatase (GB), an enzyme found on the surface of certain tumor cells, causing them to fluoresce[3].

Experimental Protocols

The successful application of Dansyl fluoride requires careful attention to experimental conditions. Below are generalized protocols for protein labeling and N-terminal amino acid analysis.

Protocol 1: Labeling of Serine Proteases

This protocol is designed for the specific labeling of the active site serine in a purified serine protease.

-

Protein Preparation: Prepare a solution of the purified serine protease (e.g., 1-5 mg/mL) in a suitable buffer, such as 100 mM sodium phosphate at pH 7.0. It is critical to use a buffer free of primary amines.

-

Dansyl Fluoride Solution: Immediately before use, prepare a stock solution of Dansyl fluoride in a dry organic solvent like acetonitrile or acetone.

-

Labeling Reaction: Add a small molar excess of the Dansyl fluoride solution to the protein solution while gently stirring. The optimal molar ratio should be determined empirically for each protein.

-

Incubation: Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.

-

Purification: Remove unreacted Dansyl fluoride and byproducts using size-exclusion chromatography or dialysis.

-

Characterization: Confirm the labeling and determine the degree of modification by measuring the protein concentration (A280) and the dansyl absorbance (around 330-340 nm). The loss of enzymatic activity should also be assayed to confirm active site-specific labeling.

Protocol 2: General Protein Labeling with Dansyl Derivatives (using Dansyl Chloride as a more general example)

While Dansyl fluoride is specific for serine proteases, its analogue Dansyl chloride is widely used for general protein labeling of primary and secondary amines. The principles of this protocol can be adapted, keeping in mind the different reactivity.

-

Protein Preparation : Dissolve the protein of interest (1-10 mg/mL) in an amine-free buffer at an alkaline pH, typically 9.5-10.0, such as 0.2 M sodium bicarbonate buffer[13][14]. The alkaline pH is necessary to deprotonate the target amino groups, increasing their nucleophilicity[5].

-

Dansyl Chloride Solution Preparation : Just before use, prepare a stock solution of Dansyl chloride (e.g., 5 mg/mL) in a solvent like acetone or acetonitrile[13]. Avoid using dimethyl sulfoxide (DMSO) as it can degrade Dansyl chloride[1].

-

Labeling Reaction : Slowly add a 5- to 20-fold molar excess of the Dansyl chloride solution to the stirring protein solution at 4°C[13].

-

Incubation : Continue stirring the reaction mixture at 4°C for 2-4 hours or overnight, protected from light[13]. Alternatively, the reaction can be performed at higher temperatures (e.g., 37°C) for a shorter duration (e.g., 1 hour)[13].

-

Quenching (Optional) : To stop the reaction, a small amount of a primary amine, such as 1.5 M hydroxylamine, can be added to react with the excess Dansyl chloride[13][14].

-

Purification : Remove unreacted Dansyl chloride and byproducts by size-exclusion chromatography or dialysis[13][14].

-

Characterization : Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the dansyl group (at ~340 nm)[14].

Caption: General workflow for labeling proteins with Dansyl Fluoride.

Conclusion

5-(Dimethylamino)naphthalene-1-sulfonyl fluoride is a powerful and specific fluorescent probe with significant applications in the study of enzymes and proteins. Its targeted reactivity towards active site serine residues offers a distinct advantage over the more broadly reactive Dansyl chloride. By understanding its physicochemical properties, mechanism of action, and the nuances of its experimental application, researchers can effectively leverage Dansyl fluoride to gain deeper insights into protein structure, function, and dynamics, thereby advancing research and drug development efforts.

References

-

HPLC of amino acids as dansyl and dabsyl derivatives. (2025, August 7). ResearchGate. Retrieved from [Link]

-

Holmes-Farley, S. R., & Whitesides, G. M. (1986). Fluorescence properties of dansyl groups covalently bonded to the surface of oxidatively functionalized low-density polyethylene film. Langmuir, 2(3), 266–281. Retrieved from [Link]

-

Gaina, L., Cristea, C., & Dejeu, V. (2020). Synthesis of Fluorescent Dansyl Derivatives of Methoxyamine and Diphenylhydrazine as Free Radical Precursors. International Journal of Molecular Sciences, 21(10), 3559. Retrieved from [Link]

-

Steven, F. S., Griffin, M. M., & Mounsey, A. (1996). Dansyl fluoride, a fluorescent inhibitor for the location of tumour cells in human tissues. Journal of Enzyme Inhibition, 10(3), 195–201. Retrieved from [Link]

-

Dansyl chloride. (n.d.). In Wikipedia. Retrieved from [Link]

-

The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. (2025, January 8). MDPI. Retrieved from [Link]

-

Vaz, W. L., & Scheit, K. H. (1976). Specific fluorescent derivatives of macromolecules. Reaction of dansyl fluoride with serine proteinases. Biochimica et Biophysica Acta (BBA) - Protein Structure, 434(1), 239–247. Retrieved from [Link]

-

5-(dimethylamino)naphthalene-1-sulfonyl chloride. (2024, April 10). ChemBK. Retrieved from [Link]

-

5-(dimethylamino)-1-naphthalenesulfonyl fluoride. (n.d.). PubChem. Retrieved from [Link]

-

5-(dimethylamino)naphthalene-1-sulphonyl fluoride. (n.d.). NIST WebBook. Retrieved from [Link]

-

Li, H., Wang, Y., & Zhang, Y. (2018). Synthesis, Crystal Structure and Optical Properties of 3,5-Dihydroxyphenyl-5-(dimethylamino)naphthalene-1-sulfonate as a Fluorescence Sensor for Fluoride Ion Detection. Molecules, 23(11), 2947. Retrieved from [Link]

-

The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. (2025, January 8). PubMed. Retrieved from [Link]

-

The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. (2025, January 4). ResearchGate. Retrieved from [Link]

-

The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. (2025, January 8). R Discovery. Retrieved from [Link]

-

Dansyl Chloride (Howard Chang). (2010, November 19). UCLA-DOE Institute. Retrieved from [Link]

-

Fluorine labeling of proteins for NMR studies. (n.d.). Retrieved from [Link]

-

5-(Dimethylamino)naphthalene-1-sulfonyl fluoride. (n.d.). Lead Sciences. Retrieved from [Link]

Sources

- 1. Dansyl chloride - Wikipedia [en.wikipedia.org]

- 2. Specific fluorescent derivatives of macromolecules. Reaction of dansyl fluoride with serine proteinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dansyl fluoride, a fluorescent inhibitor for the location of tumour cells in human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. adipogen.com [adipogen.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 5-(Dimethylamino)-1-naphthalenesulfonyl fluoride | C12H12FNO2S | CID 93175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 5-(dimethylamino)naphthalene-1-sulphonyl fluoride [webbook.nist.gov]

- 8. scbt.com [scbt.com]

- 9. chembk.com [chembk.com]

- 10. researchgate.net [researchgate.net]

- 11. 5-(Dimethylamino)naphthalene-1-sulfonyl fluoride - Lead Sciences [lead-sciences.com]

- 12. mdpi.com [mdpi.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Spectral Properties of Dansyl Fluoride in Different Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dansyl fluoride (5-(dimethylamino)naphthalene-1-sulfonyl fluoride) is a pivotal fluorescent probe in biochemical and molecular biology research.[1] Its utility stems from its ability to react with primary and secondary amines, such as those found in proteins, to form stable, fluorescent sulfonamide adducts.[1][2] A key characteristic of the dansyl fluorophore is the pronounced sensitivity of its spectral properties to the local microenvironment.[3][4][5] This phenomenon, known as solvatochromism, makes Dansyl fluoride an invaluable tool for elucidating the polarity of protein binding sites, monitoring conformational changes, and investigating membrane dynamics.[1][4] This guide provides a comprehensive exploration of the spectral properties of Dansyl fluoride, the underlying principles governing its behavior in different solvents, detailed experimental protocols for its characterization, and an overview of its applications.

Chapter 1: Fundamentals of Fluorescence and Solvatochromism

The Jablonski Diagram: A Conceptual Overview

The interaction of light with a fluorescent molecule like Dansyl fluoride can be visualized using a Jablonski diagram. In essence, the molecule absorbs a photon of light, causing an electron to be promoted from the ground electronic state (S₀) to an excited singlet state (S₁). This absorption process is rapid. The molecule then relaxes vibrationally to the lowest vibrational level of the S₁ state. From here, it can return to the ground state by emitting a photon of lower energy (longer wavelength), a process known as fluorescence. Alternatively, it can return to the ground state via non-radiative pathways.

Caption: A simplified Jablonski diagram illustrating absorption and fluorescence.

What is Solvatochromism?

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents.[4] This change is a direct consequence of the differential solvation of the ground and excited states of the chromophore. For fluorescent molecules like Dansyl fluoride, this manifests as a shift in the absorption and, more dramatically, the emission spectra.[6] This phenomenon is particularly pronounced in molecules that exhibit a significant change in their dipole moment upon excitation.[7][8]

The Molecular Basis of Dansyl Fluoride's Solvatochromic Shifts

The dansyl group possesses an intramolecular charge transfer (ICT) character.[9][10] The ground state of Dansyl fluoride has a certain dipole moment. Upon excitation with light, there is a redistribution of electron density, leading to an excited state with a significantly larger dipole moment.[6][7]

In a polar solvent, the solvent molecules will arrange themselves around the Dansyl fluoride molecule to stabilize its ground-state dipole moment. When the molecule is excited, the dipole moment increases, and the surrounding solvent molecules reorient to stabilize this new, larger dipole moment. This reorientation lowers the energy of the excited state. The more polar the solvent, the greater the stabilization of the excited state, and consequently, the lower the energy of the emitted photon.[6][11] This results in a red-shift (a shift to longer wavelengths) in the fluorescence emission spectrum.[11]

Chapter 2: Dansyl Fluoride - A Closer Look

Molecular Structure and Electronic Properties

Dansyl fluoride's chemical structure consists of a naphthalene ring system substituted with a dimethylamino group and a sulfonyl fluoride group.[1] The dimethylamino group acts as an electron donor, and the sulfonyl group acts as an electron acceptor. This donor-acceptor character is responsible for the ICT nature of its fluorescence.[3]

The Significance of the Excited State Dipole Moment

The substantial increase in the dipole moment of Dansyl fluoride upon excitation is the cornerstone of its utility as an environmental probe. In non-polar solvents, the energy difference between the excited and ground states is large, resulting in higher energy (shorter wavelength) emission. Conversely, in polar solvents, the pronounced stabilization of the highly dipolar excited state reduces the energy gap, leading to lower energy (longer wavelength) emission. This large Stokes shift (the difference between the absorption and emission maxima) in polar solvents is a hallmark of Dansyl fluoride and its derivatives.[5]

Chapter 3: Quantifying Solvent Effects on Dansyl Fluoride's Spectra

Absorption (UV-Vis) Spectroscopy

The absorption spectrum of Dansyl fluoride and its derivatives typically shows two main bands. For instance, in ethanol, absorption maxima can be observed around 254 nm and 340 nm.[12][13] The position of the absorption maximum (λ_abs) is generally less sensitive to solvent polarity compared to the emission maximum.

Fluorescence Spectroscopy

The fluorescence emission of Dansyl fluoride is highly sensitive to the solvent environment.[6] When excited at its absorption maximum (around 340 nm), the emission maximum (λ_em) can shift significantly.[1][14] For example, dansyl derivatives in ethanol show an emission maximum around 535 nm.[13]

-

Stokes Shift: The Stokes shift, calculated as the difference in wavenumbers between the absorption and emission maxima, is a direct measure of the extent of solvent relaxation around the excited state fluorophore. A larger Stokes shift indicates a more polar environment.

-

Quantum Yield (Φ_f): The fluorescence quantum yield, which is the ratio of emitted to absorbed photons, is also highly dependent on the solvent.[10] In non-polar solvents, the quantum yield is typically high, while in polar, protic solvents, it can be significantly lower due to increased non-radiative decay pathways.

-

Fluorescence Lifetime (τ_f): The fluorescence lifetime, the average time the molecule spends in the excited state, is also influenced by the solvent.[7]

Theoretical Models for Interpretation

The Lippert-Mataga equation provides a theoretical framework for relating the Stokes shift to the polarity of the solvent.[15] It correlates the difference in the absorption and emission wavenumbers with the orientation polarizability of the solvent, which is a function of the solvent's dielectric constant and refractive index.[15][16] A plot of the Stokes shift versus the solvent polarity function yields a straight line, from which the change in the dipole moment upon excitation can be estimated.[15][17]

The Kamlet-Taft approach is a multi-parameter model that dissects the overall solvent effect into contributions from:[18][19]

-

π *: A measure of the solvent's dipolarity/polarizability.

-

α : The solvent's hydrogen-bond donating acidity.[18]

-

β : The solvent's hydrogen-bond accepting basicity.[18]

This model provides a more nuanced understanding of the specific interactions between the fluorophore and the solvent molecules.[20][21]

Chapter 4: Experimental Protocols for Spectral Characterization

Preparation of Solutions

-

Stock Solution: Prepare a concentrated stock solution of Dansyl fluoride (e.g., 1 mM) in a non-polar, volatile solvent like acetonitrile or dioxane. Store this solution in the dark at low temperature to minimize degradation.

-

Working Solutions: Prepare dilute working solutions of Dansyl fluoride in the various solvents to be tested. The final concentration should be adjusted to have an absorbance of approximately 0.1 at the absorption maximum to prevent inner filter effects.[11]

Measurement of Absorption Spectra

-

Instrument: Use a dual-beam UV-Vis spectrophotometer.

-

Blanking: Use the pure solvent in a quartz cuvette to blank the instrument.

-

Measurement: Record the absorption spectrum of the Dansyl fluoride solution in the same cuvette over a suitable wavelength range (e.g., 250-450 nm).

-

Data Extraction: Determine the wavelength of maximum absorption (λ_abs).

Measurement of Fluorescence Emission Spectra

-

Instrument: Use a spectrofluorometer equipped with a monochromatic excitation source and a sensitive detector.

-

Instrument Settings: Set the excitation wavelength to the λ_abs determined from the absorption spectrum. Set the excitation and emission slit widths to an appropriate value (e.g., 5 nm).

-

Blanking: Record the emission spectrum of the pure solvent to check for background fluorescence.

-

Measurement: Record the fluorescence emission spectrum of the Dansyl fluoride solution over a suitable wavelength range (e.g., 400-650 nm).

-

Data Extraction: Determine the wavelength of maximum emission (λ_em).

Caption: Experimental workflow for characterizing Dansyl fluoride's spectral properties.

Chapter 5: Data Compendium: Spectral Properties of Dansyl Derivatives in Common Solvents

| Solvent | Dielectric Constant (ε) | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_f) |

| Dioxane | 2.2 | ~340 | ~470 | ~7000 | ~0.66[10] |

| Acetonitrile | 37.5 | ~340 | ~510 | ~8800 | ~0.073 (for a dyad)[22] |

| Ethanol | 24.5 | ~346[12] | ~530[12] | ~9000 | - |

| Methanol | 32.7 | - | - | - | ~0.055 (for a dyad)[22] |

| Water | 80.1 | ~350 | ~580 | ~11000 | ~0.07[10] |

Chapter 6: Applications in Research and Drug Development

The environment-sensitive fluorescence of Dansyl fluoride makes it a versatile tool in various research areas:

-

Probing Protein Binding Sites: When Dansyl fluoride binds to a hydrophobic pocket in a protein, it is shielded from the polar aqueous environment. This results in a blue-shift in its emission and an increase in fluorescence intensity, providing information about the polarity of the binding site.[1][4]

-

Enzyme Inhibition Studies: Dansyl fluoride can act as an irreversible inhibitor of certain enzymes, such as serine proteases, by reacting with active site residues.[1][23] This allows for the study of enzyme kinetics and mechanisms.

-

Membrane Studies: The changes in Dansyl fluoride's fluorescence can be used to probe the polarity and fluidity of lipid bilayers in cell membranes.

-

Tumor Cell Detection: Dansyl fluoride has been shown to bind to specific enzymes on the surface of some tumor cells, leading to fluorescence that can be used to differentiate them from normal tissue.[1][23]

-

High-Throughput Screening: The sensitivity of dansyl-based probes can be exploited in high-throughput screening assays to identify compounds that bind to target proteins and induce a change in the local environment.

Conclusion

Dansyl fluoride's pronounced solvatochromic properties, driven by a significant change in its dipole moment upon photoexcitation, make it an exceptionally informative fluorescent probe. By understanding the principles that govern its spectral behavior in different solvents, researchers can effectively utilize Dansyl fluoride to gain insights into the molecular environment of complex biological systems. The experimental protocols and theoretical frameworks outlined in this guide provide a solid foundation for the successful application of Dansyl fluoride in a wide range of scientific endeavors, from fundamental biophysical studies to translational drug discovery.

References

-

Steven, F. S., & Griffin, M. M. (1996). Dansyl fluoride, a fluorescent inhibitor for the location of tumour cells in human tissues. Anticancer Research, 16(5A), 2721-2725. Retrieved from [Link]

-

Niko, Y., et al. (2024). Fluorescent Solvatochromic Probes for Long‐Term Imaging of Lipid Order in Living Cells. Advanced Science, 11(13), 2307567. Retrieved from [Link]

-

S, S., et al. (2024). Hybrid dansyl-triazine based mono and bidentate ligands for the selective sensing of fluoride anion through fluorescence enhancement. Dalton Transactions, 53(1), 226-234. Retrieved from [Link]

-

de Melo, J. S., et al. (2020). Thermal and solvatochromic effects on the emission properties of a thienyl-based dansyl derivative. Physical Chemistry Chemical Physics, 22(31), 17469-17478. Retrieved from [Link]

-

da Silva, A. B., et al. (2014). Dansyl-Based Fluorescent Films Prepared by Chemical and Electrochemical Methods: Cyclic Voltammetry, AFM and Spectrofluorimetry Characterization. Journal of the Brazilian Chemical Society, 25(10), 1862-1870. Retrieved from [Link]

-

Cohen, B. E., McAnaney, T. B., Park, E. S., Jan, Y. N., Boxer, S. G., & Jan, L. Y. (2002). Probing protein electrostatics with a synthetic fluorescent amino acid. Science, 296(5573), 1700–1703. Retrieved from [Link]

-

Sýkora, J., et al. (2003). Steady-state fluorescence spectra for dansyl-labeled glass fibers under the effects of some solvents. Journal of Fluorescence, 13(3), 235-241. Retrieved from [Link]

-

Tomé, J. P., et al. (2010). Fluorescence quantum yields for chlorins 1, 5 and chlorin−dansyl dyads 6 and 7 in different solvents. Tetrahedron Letters, 51(33), 4371-4374. Retrieved from [Link]

-

Yamashita, K., et al. (2022). Color-changing fluorescent DNA probe containing solvatochromic Dansyl-nucleoside surrogate for sensing local variation of DNA duplex. Bioorganic & Medicinal Chemistry Letters, 59, 128551. Retrieved from [Link]

-

ResearchGate. (n.d.). Lippert–Mataga plot showing Stokes shift as a function of solvent orientation polarizibility ( Δ f ). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Lippert-Mataga plot for the dependence of the difference between the.... Retrieved from [Link]

-

ResearchGate. (n.d.). Kamlet-Taft solvent parameters[16]. Retrieved from [Link]

-

Stenutz, R. (n.d.). Kamlet-Taft solvent parameters. Retrieved from [Link]

-

ResearchGate. (n.d.). Absorption and fluorescence emission spectra for dansyl dye 1 in ethanol. Retrieved from [Link]

-

Gaina, L., et al. (2020). Synthesis of Fluorescent Dansyl Derivatives of Methoxyamine and Diphenylhydrazine as Free Radical Precursors. Molecules, 25(10), 2358. Retrieved from [Link]

-

de Oliveira, H. P., et al. (2021). Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions. Molecules, 26(16), 4987. Retrieved from [Link]

-

Chen, R. F. (1967). Fluorescence of dansyl amino acids in organic solvents and protein solutions. Archives of Biochemistry and Biophysics, 120(3), 609-620. Retrieved from [Link]

-

Jager, W. F., Volkers, A. A., & Neckers, D. C. (1995). Solvatochromic Fluorescent Probes for Monitoring the Photopolymerization of Dimethacrylates. Macromolecules, 28(24), 8153–8158. Retrieved from [Link]

-

Niko, Y., et al. (2024). Fluorescent Solvatochromic Probes for Long‐Term Imaging of Lipid Order in Living Cells. Advanced Science, 11(13), 2307567. Retrieved from [Link]

-

Wagner, B. D., et al. (2011). Solvatochromism and fluoride sensing of thienyl-containing benzodiazaboroles. Photochemical & Photobiological Sciences, 10(7), 1201-1211. Retrieved from [Link]

-

ResearchGate. (n.d.). Graphical representation of the fluorescence quantum yields for.... Retrieved from [Link]

-

Rahman, M. M., et al. (2022). MEASUREMENT OF SOLVENT PROPERTIES USING KAMLET-TAFT APPROACH FOR APPLICATION IN SYNTHESIS. Malaysian Journal of Chemistry, 24(1), 1-13. Retrieved from [Link]

-

Weththasinghe, T. K., & Spinar, E. J. (2021). Solvatochromic Behavior of 2,7-Disubstituted Sila- and Germafluorenes. IRL @ UMSL. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Lippert-Mataga equation. Retrieved from [Link]

-

Wikipedia. (n.d.). Dansyl chloride. Retrieved from [Link]

-

Gaina, L., et al. (2020). Synthesis of Fluorescent Dansyl Derivatives of Methoxyamine and Diphenylhydrazine as Free Radical Precursors. Molecules, 25(10), 2358. Retrieved from [Link]

-

Stenutz, R. (n.d.). Kamlet-Taft solvent parameters. Retrieved from [Link]

-

PubMed. (n.d.). Specific fluorescent derivatives of macromolecules. Reaction of dansyl fluoride with serine proteinases. Retrieved from [Link]

-

GSRS. (n.d.). DANSYL FLUORIDE. Retrieved from [Link]

Sources

- 1. Buy Dansyl fluoride | 34523-28-9 [smolecule.com]

- 2. Dansyl chloride - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Monitoring protein interactions and dynamics with solvatochromic fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Application of dansyl chloride_Chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Thermal and solvatochromic effects on the emission properties of a thienyl-based dansyl derivative - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. irl.umsl.edu [irl.umsl.edu]

- 9. Hybrid dansyl-triazine based mono and bidentate ligands for the selective sensing of fluoride anion through fluorescence enhancement - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Synthesis of Fluorescent Dansyl Derivatives of Methoxyamine and Diphenylhydrazine as Free Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of Fluorescent Dansyl Derivatives of Methoxyamine and Diphenylhydrazine as Free Radical Precursors | MDPI [mdpi.com]

- 14. Spectrum [Dansyl] | AAT Bioquest [aatbio.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. rsc.org [rsc.org]

- 18. Kamlet-Taft solvent parameters [stenutz.eu]

- 19. Kamlet-Taft solvent parameters [stenutz.eu]

- 20. researchgate.net [researchgate.net]

- 21. mjas.analis.com.my [mjas.analis.com.my]

- 22. researchgate.net [researchgate.net]

- 23. Dansyl fluoride, a fluorescent inhibitor for the location of tumour cells in human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Excitation and Emission Spectra of Dansyl Fluoride

Introduction: The Enduring Utility of a Classic Fluorophore

Dansyl fluoride (5-(dimethylamino)naphthalene-1-sulfonyl fluoride), a derivative of the well-established dansyl chloride, stands as a cornerstone fluorescent probe in the realms of biochemistry, molecular biology, and drug discovery.[1] Its enduring prevalence stems from a unique combination of attributes: a compact molecular footprint, straightforward conjugation chemistry, and, most critically, an environment-sensitive fluorescence profile.[2][3] This guide provides a comprehensive exploration of the spectral properties of dansyl fluoride, offering both foundational knowledge and field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind its fluorescence behavior, present self-validating experimental protocols, and provide the necessary tools for robust data interpretation.

Core Principles of Dansyl Fluoride Fluorescence

The fluorescence of dansyl derivatives is governed by the principles of intramolecular charge transfer (ICT). The dansyl fluorophore possesses an electron-donating dimethylamino group and an electron-accepting naphthalene sulfonyl group.[3] Upon excitation with ultraviolet (UV) light, an electron is promoted to a higher energy state, leading to a significant increase in the dipole moment of the molecule. The subsequent relaxation to the ground state results in the emission of a photon, i.e., fluorescence.

The energy difference between the excited and ground states, and thus the wavelength of the emitted light, is exquisitely sensitive to the polarity of the fluorophore's immediate microenvironment.[4][5] In non-polar (hydrophobic) environments, the excited state is less stabilized, resulting in a higher energy emission (blue-shifted) and a higher fluorescence quantum yield. Conversely, in polar (hydrophilic) environments, solvent molecules reorient around the excited-state dipole, stabilizing it and lowering the emission energy.[5] This leads to a lower energy emission (red-shifted) and often a decrease in quantum yield.[6] This solvatochromic behavior is the foundation of its utility as a probe for studying protein folding, ligand binding, and membrane dynamics.

Jablonski Diagram of Dansyl Fluoride Fluorescence

The following diagram illustrates the electronic transitions involved in the fluorescence of dansyl fluoride, including the influence of solvent relaxation on the emission spectrum.

Caption: Jablonski diagram illustrating the electronic transitions involved in fluorescence.

Quantitative Spectral Properties of Dansyl Fluoride

The excitation and emission maxima of dansyl fluoride are highly dependent on the solvent environment. While the free dye exhibits certain spectral characteristics, these are significantly altered upon covalent attachment to a biomolecule, where the local environment dictates the observed fluorescence.

| Solvent/Environment | Excitation Max (λex) | Emission Max (λem) | Notes |

| Methanol | ~360 nm[7] | ~580 nm[7] | Represents a polar protic environment. |

| General (Bound to Protein) | ~335-340 nm[1][8] | ~480-520 nm | The blue-shifted emission is indicative of a more hydrophobic environment within a protein's binding pocket or core. |

| Aqueous Buffer | Variable | Variable | In aqueous solutions, free dansyl fluoride has low fluorescence. Upon reaction with amines, the local environment of the conjugate determines the spectra. |

Note: The quantum yield of dansyl derivatives is also highly solvent-dependent, generally increasing in less polar environments.[9][10] The fluorescence lifetime of dansyl-protein conjugates is typically in the range of 10-20 nanoseconds.[2]

Experimental Protocols: A Self-Validating Approach

The following section provides a detailed, step-by-step protocol for the labeling of a protein with dansyl fluoride and subsequent characterization of its spectral properties. This protocol is designed to be self-validating, with integrated quality control steps.

Protocol: Protein Labeling with Dansyl Fluoride

This protocol details the covalent labeling of primary amines (e.g., lysine residues and the N-terminus) in a protein sample.

Materials:

-

Protein of interest (1-5 mg/mL in a suitable buffer, e.g., 100 mM sodium phosphate, pH 8.5). Crucially, avoid buffers containing primary amines, such as Tris.

-

Dansyl fluoride solution (50 mM in anhydrous acetonitrile or DMSO). Prepare fresh.

-

Sodium carbonate/bicarbonate buffer (100 mM, pH 9.5).

-

Quenching solution (e.g., 1.5 M hydroxylamine, pH 8.5 or 1 M Tris-HCl, pH 8.0).

-

Size-exclusion chromatography (SEC) column for purification.

Workflow for Protein Dansylation

Caption: Experimental workflow for protein labeling with Dansyl fluoride.

Procedure:

-

Protein Preparation: Ensure the protein solution is in an amine-free buffer at a pH between 8.5 and 9.5. Alkaline conditions are necessary to deprotonate the target amino groups, enhancing their nucleophilicity.[11]

-

Dansylation Reaction:

-

Immediately before use, dilute the 50 mM dansyl fluoride stock solution into the 100 mM sodium carbonate/bicarbonate buffer (pH 9.5).

-

Add the dansyl fluoride solution to the protein solution. A 5- to 10-fold molar excess of dansyl fluoride over the protein is a good starting point, but this may require optimization.

-

Incubate the reaction for 1-2 hours at room temperature in the dark. Dansyl compounds are light-sensitive.

-

-

Quenching the Reaction: To stop the labeling reaction, add the quenching solution to react with any excess dansyl fluoride.

-

Purification: Remove unreacted dansyl fluoride and byproducts using a size-exclusion chromatography column equilibrated with a suitable buffer for downstream applications. The labeled protein should elute in the void volume or at its expected molecular weight, while the smaller, unreacted dye molecules will be retained.

-

Characterization (Degree of Labeling):

-

Measure the absorbance of the purified, labeled protein at 280 nm (for protein concentration) and at ~340 nm (for dansyl concentration).

-

Calculate the protein concentration using its molar extinction coefficient at 280 nm.

-

Calculate the concentration of the dansyl moiety using a molar extinction coefficient of approximately 4,300 M⁻¹cm⁻¹ at 340 nm.

-

The degree of labeling is the molar ratio of the dansyl moiety to the protein.

-

Protocol: Measurement of Excitation and Emission Spectra

Materials:

-

Fluorometer with a monochromatic excitation source and an emission detector.

-

Quartz cuvettes (1 cm path length).

-

Labeled protein sample from the previous protocol.

-

Unlabeled protein control.

-

Buffer solution.

Procedure:

-

Instrument Setup: Turn on the fluorometer and allow the lamp to warm up for at least 30 minutes for stable output.

-

Blank Measurement: Fill a cuvette with the buffer used for the protein sample and place it in the fluorometer. Perform a blank scan for both excitation and emission to subtract any background signal.

-

Emission Spectrum Measurement:

-

Dilute the labeled protein sample to a concentration that gives an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

-

Set the excitation wavelength to 340 nm.

-

Scan the emission from 360 nm to 700 nm.

-

The wavelength at which the highest fluorescence intensity is observed is the emission maximum (λem).

-

-

Excitation Spectrum Measurement:

-

Set the emission wavelength to the determined emission maximum (λem).

-

Scan the excitation wavelength from 250 nm to 450 nm.

-

The wavelength at which the highest fluorescence intensity is observed is the excitation maximum (λex).

-

-

Control Spectrum: Repeat the measurements with the unlabeled protein control to ensure that the observed fluorescence is due to the dansyl label and not intrinsic protein fluorescence (e.g., from tryptophan residues).

Applications in Research and Drug Development

The environment-sensitive nature of dansyl fluoride's fluorescence makes it a versatile tool for a wide range of applications:

-

Protein Structure and Dynamics: Labeling proteins with dansyl fluoride allows for the study of conformational changes, protein folding and unfolding, and the accessibility of specific residues.[1][12]

-

Enzyme Kinetics and Inhibition: Dansyl fluoride can act as an irreversible inhibitor of serine proteases by reacting with the active site serine residue, providing a fluorescent handle to study enzyme activity and inhibition.[1][13]

-

Fluorescence Microscopy: The fluorescent properties of dansyl-labeled molecules enable their visualization in live-cell imaging and other microscopy techniques.[1]

-

Tumor Cell Detection: Dansyl fluoride has been investigated for its potential to detect tumor cells by binding to specific enzymes present on their surface, causing the cells to fluoresce.[1][14]

-

Amino Acid Analysis: It is used for the identification and quantification of amino acids in complex mixtures.[1]

Conclusion: A Powerful Probe in the Modern Scientist's Toolkit

Dansyl fluoride, despite its long history, remains a highly relevant and powerful tool for researchers. Its sensitivity to the local microenvironment, coupled with its straightforward reactivity, provides a robust method for probing the intricacies of biological systems. By understanding the fundamental principles of its fluorescence and employing self-validating experimental protocols, scientists can leverage the unique capabilities of dansyl fluoride to gain critical insights in basic research and advance the frontiers of drug development.

References

-

Dansyl fluoride, a fluorescent inhibitor for the location of tumour cells in human tissues. J Enzyme Inhib. 1996;10(3):195-201. (URL: [Link])

-

Targeted identification of cyanide and fluoride ions utilizing dansyl-derived fluorescent probes - Universidade Nova de Lisboa. (URL: [Link])

-

Hybrid dansyl-triazine based mono and bidentate ligands for the selective sensing of fluoride anion through fluorescence enhancement - RSC Publishing. (URL: [Link])

-

Specific fluorescent derivatives of macromolecules. Reaction of dansyl fluoride with serine proteinases - PubMed. (URL: [Link])

-

Hybrid dansyl-triazine based mono and bidentate ligands for the selective sensing of fluoride anion through fluorescence enhancement - PMC - NIH. (URL: [Link])

-

Time-resolved emission spectroscopy of the dansyl fluorescence probe - PubMed. (URL: [Link])

-

DANSYL FLUORIDE - gsrs. (URL: [Link])

-

The steady-state fluorescence excitation and emission spectra of the dansyl-modified film in water. - ResearchGate. (URL: [Link])

-

Dansyl Chloride (Howard Chang) - UCLA-DOE Institute. (URL: [Link])

-

Molecular structure of dansyl fluorophore: R = Cl (dansyl chloride) or R = NHCH 2 COOH (dansylglycine). - ResearchGate. (URL: [Link])

-

Dansyl fluoride (C12H12FNO2S) - PubChemLite. (URL: [Link])

-

The Use of Dansyl Chloride to Probe Protein Structure and Dynamics - ResearchGate. (URL: [Link])

-

The Use of Dansyl Chloride to Probe Protein Structure and Dynamics - MDPI. (URL: [Link])

-

A Dansyl Fluorescence-Based Assay for Monitoring Kinetics of Lipid Extraction and Transfer. (URL: [Link])

-

Steady-state fluorescence spectra for dansyl-labeled glass fibers under the effects of some solvents. - ResearchGate. (URL: [Link])

-

Synthesis and Characterization of a Dansyl-Based Fluorescent Probe for Analytical Purposes - MDPI. (URL: [Link])

-

Dansyl fluoride - BioOrganics. (URL: [Link])

-

Absorption and fluorescence emission spectra for dansyl dye 1 in ethanol. - ResearchGate. (URL: [Link])

-

Solvent Effects on Fluorescence Emission - Evident Scientific. (URL: [Link])

Sources

- 1. Buy Dansyl fluoride | 34523-28-9 [smolecule.com]

- 2. Dansyl-X, SE | AAT Bioquest [aatbio.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Solvent Effects on Fluorescence Emission [evidentscientific.com]

- 6. A Dansyl Fluorescence-Based Assay for Monitoring Kinetics of Lipid Extraction and Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. adipogen.com [adipogen.com]

- 8. Spectrum [Dansyl] | AAT Bioquest [aatbio.com]

- 9. research.unl.pt [research.unl.pt]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Specific fluorescent derivatives of macromolecules. Reaction of dansyl fluoride with serine proteinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Dansyl fluoride, a fluorescent inhibitor for the location of tumour cells in human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Quantum Yield and Fluorescence Lifetime of Dansyl Fluoride

Introduction: The Significance of Dansyl Fluoride in Advanced Research

Dansyl fluoride (5-(Dimethylamino)naphthalene-1-sulfonyl fluoride) is a pivotal fluorescent probe extensively utilized by researchers, scientists, and drug development professionals.[1][2][3] Its utility stems from its covalent reactivity, particularly with serine proteases, and the pronounced sensitivity of its fluorescence to the local microenvironment.[1] This latter characteristic, a hallmark of the dansyl moiety, makes it an invaluable tool for elucidating molecular interactions, conformational changes, and the polarity of its surroundings. A comprehensive understanding of its core photophysical parameters—fluorescence quantum yield (Φf) and fluorescence lifetime (τ)—is paramount for the rigorous design and interpretation of quantitative fluorescence-based assays. This guide provides an in-depth exploration of these properties, the methodologies for their measurement, and their implications in research and development.

Core Photophysical Concepts: Quantum Yield and Fluorescence Lifetime

The fluorescence of Dansyl fluoride, like any fluorophore, is governed by two key quantitative parameters:

-